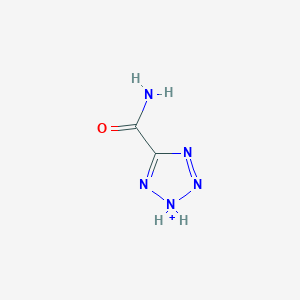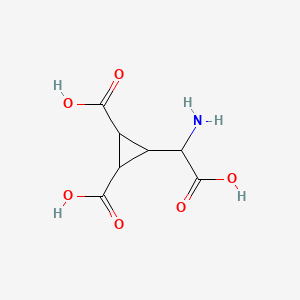
Validamycin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Validamycin H is a natural product found in Streptomyces hygroscopicus with data available.
Aplicaciones Científicas De Investigación
Control of Plant Diseases
Validamycin is effective in controlling plant diseases caused by Rhizoctonia spp. It inhibits the synthesis of deoxynivalenol (DON), a mycotoxin and virulence factor, in Fusarium graminearum by decreasing trehalase activity and the production of glucose and pyruvate. This results in dual efficacy against Fusarium head blight (FHB) in wheat: inhibition of DON biosynthesis and induction of host resistance (Li et al., 2019).
Inhibition of Glycometabolism and Chitin Synthesis in Insects
Validamycin significantly inhibits the glycometabolism and chitin synthesis in the common cutworm, Spodoptera litura. It affects larval growth and development, reducing pupation rates and downregulating genes involved in glycolysis, tricarboxylic acid (TCA) cycle, and chitin synthesis (Yu et al., 2021).
Molecular Changes in Diaphorina citri
Validamycin treatment induces molecular changes in Diaphorina citri, a citrus pest. It results in differentially expressed genes (DEGs) mainly involved in small molecule processes, structural molecule activity, and transition metal ion binding. These changes impact chitin metabolism and cuticle synthesis, providing insights into effective pest control mechanisms (Yu et al., 2020).
Environmental Safety Assessment
Validamycin's environmental impact has been assessed, particularly in relation to bacterial and fungal biomass in soil. It's considered a low-toxicity material that can be easily degraded by certain bacteria, indicating minimal environmental disturbance compared to chemical pesticides (Qian et al., 2007).
Agricultural Applications
Validamycin is an important agricultural antibiotic, used extensively in Asia as a rice and wheat protectant against Rhizoctonia solani (Chen et al., 2017). It's also used in capillary zone electrophoresis for the determination of fungicide levels in agriculture (He et al., 2003).
Biosynthesis Research
Studies on the biosynthesis of validamycins have identified key intermediates and pathways in Streptomyces hygroscopicus, providing crucial insights for future antibiotic development and production enhancement (Yu et al., 2005), (Nargotra, 2017).
Biotransformation and Industrial Applications
Validamycin A's biotransformation from validoxylamine A using Streptomyces hygroscopicus has been studied for improved commercial production. This research is vital for large-scale production and cost-effective antibiotic manufacturing (Fan et al., 2013), (Zhou & Zhong, 2015).
Insights into Molecular and Genomic Aspects
Research has delved into the molecular and genomic aspects of validamycin's biosynthesis and its thermo-regulated production in Streptomyces hygroscopicus. Understanding these mechanisms is essential for yield improvement and industrial bioprocess optimization (Wu et al., 2012).
Propiedades
IUPAC Name |
2-[[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO18/c28-3-7-1-9(14(32)18(36)13(7)31)27-10-2-8(4-29)24(21(39)15(10)33)45-26-23(41)20(38)17(35)12(44-26)6-42-25-22(40)19(37)16(34)11(5-30)43-25/h1,8-41H,2-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQHOQRBXQDUST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926921 |
Source


|
| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12650-72-5, 130812-69-0 |
Source


|
| Record name | Validamycin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Validamycin H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130812690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-2-(N-[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-3-hydroxyanilino)-2-(1H-indol-3-yl)acetamide](/img/structure/B1226817.png)
![1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B1226818.png)




![Butyl 3-amino-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxylate](/img/structure/B1226827.png)
![2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester](/img/structure/B1226831.png)
![2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione](/img/structure/B1226836.png)


![[[2-[(4,5-dimethyl-2-thiazolyl)amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester](/img/structure/B1226842.png)
![N-(3,4-dimethylphenyl)-4-oxo-3,10-dihydro-2H-pyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B1226844.png)
